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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

Cat. No.: B1360308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(2-chloroethyl)acetophenone, a molecule of interest in synthetic chemistry and

drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and

nuclear magnetic resonance spectroscopy characteristics. The experimental protocols provided

are generalized for aromatic ketones and serve as a standard reference for obtaining such

data.

Data Presentation
The spectroscopic data for 4-(2-chloroethyl)acetophenone is summarized in the tables below

for ease of reference and comparison.

Table 1: Mass Spectrometry Data
Parameter Value

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.65 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z) 167, 149, 139, 111, 75
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Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~1685 Strong C=O stretch

~1600, ~1400 Medium C=C aromatic ring

~1260 Strong C-C(=O)-C stretch

~750 Strong C-Cl stretch

Table 3: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Data
Disclaimer: The following ¹H NMR data is predicted using computational models and has not

been experimentally verified.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.95 Doublet 2H
Aromatic (ortho to

C=O)

~7.45 Doublet 2H
Aromatic (meta to

C=O)

~3.80 Triplet 2H -CH₂-Cl

~3.15 Triplet 2H Ar-CH₂-

~2.60 Singlet 3H -C(=O)CH₃

Table 4: Predicted ¹³C Nuclear Magnetic Resonance
(NMR) Data
Disclaimer: The following ¹³C NMR data is predicted using computational models and has not

been experimentally verified.
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Chemical Shift (ppm) Assignment

~197.5 C=O

~144.0 Aromatic (C-CH₂CH₂Cl)

~136.0 Aromatic (C-C=O)

~129.0 Aromatic (CH)

~128.5 Aromatic (CH)

~44.5 -CH₂-Cl

~34.5 Ar-CH₂-

~26.5 -C(=O)CH₃

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Procedure:

A dilute solution of 4-(2-chloroethyl)acetophenone in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.

The sample is injected into the GC, where it is vaporized and separated from the solvent and

any impurities.

The separated compound enters the mass spectrometer, where it is bombarded with a high-

energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.
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The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or

oil.

Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.

The sample is placed in the path of an infrared beam.

The spectrometer measures the absorption of infrared radiation at different wavenumbers as

the molecules vibrate and rotate.

The resulting spectrum shows absorption bands corresponding to the different functional

groups present in the molecule. For aromatic ketones, a strong carbonyl (C=O) stretch is

typically observed around 1685-1666 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

The NMR tube is placed in the spectrometer's magnet.
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For ¹H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting

signals are detected as the nuclei relax.

For ¹³C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Proton

decoupling is typically used to simplify the spectrum.

The resulting free induction decay (FID) is Fourier-transformed to produce the NMR

spectrum, which shows chemical shifts for each unique nucleus in the molecule.

Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound like 4-(2-chloroethyl)acetophenone.
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Workflow for Spectroscopic Characterization
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(2-
chloroethyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1360308#spectroscopic-data-nmr-ir-ms-of-4-2-
chloroethyl-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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